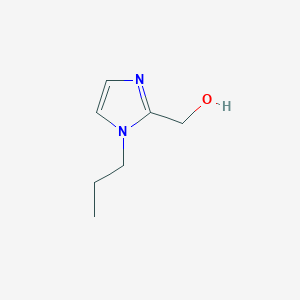

(1-Propyl-1H-imidazol-2-yl)methanol

Description

Properties

IUPAC Name |

(1-propylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-4-9-5-3-8-7(9)6-10/h3,5,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYMEKBDZLQAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339623 | |

| Record name | 1H-Imidazole-2-methanol, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143886-50-4 | |

| Record name | 1H-Imidazole-2-methanol, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 1 Propyl 1h Imidazol 2 Yl Methanol

Multi-Step Synthetic Strategies for the Imidazole-Methanol Core

The construction of the (1-Propyl-1H-imidazol-2-yl)methanol framework typically necessitates a multi-step approach, involving the formation of the imidazole (B134444) ring followed by the introduction or modification of the methanol (B129727) group.

Reductive Transformations in the Synthesis of this compound

A key step in the synthesis of analogous (imidazol-2-yl)methanol compounds is the reduction of a carbonyl group at the C2 position of the imidazole ring. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄). mdpi.com For instance, a related synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol involved dissolving lithium aluminum hydride in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere and cooling the solution in an ice/water bath. A solution of the corresponding imidazole-2-carbaldehyde or ester precursor, also in dry THF, was then added dropwise. mdpi.com This method highlights a standard procedure for the reduction of a carbonyl to a primary alcohol in the final step of the synthesis.

The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or side reactions. Milder reducing agents could potentially be employed depending on the nature of other functional groups present in the molecule.

Precursor Design and Derivatization Approaches

The design of suitable precursors is fundamental to the successful synthesis of this compound. The synthesis often begins with commercially available or readily prepared starting materials that are elaborated through a series of reactions. mdpi.com

A general strategy involves the construction of a substituted imidazole ring first, followed by the introduction of the methanol functionality. For example, a multi-step synthesis of a related adamantyl-substituted (imidazol-2-yl)methanol started from 1-acetyladamantane. mdpi.com This precursor underwent a series of transformations to build the imidazole ring with the desired substituents at other positions before the final reduction step to yield the methanol group. mdpi.com

Scalable Synthetic Approaches for Related Imidazole Derivatives

The principles used to synthesize this compound are often applicable to the scalable production of other imidazole derivatives. These methods focus on efficiency, cost-effectiveness, and environmental considerations.

Alkylation and Cyclization Protocols in Imidazole Synthesis

The formation of the imidazole ring itself is a critical aspect of the synthesis. Various cyclization protocols are available, often involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine or ammonia, a method known as the Debus-Radziszewski imidazole synthesis. wikipedia.org Modifications of this reaction, where a primary amine is used instead of ammonia, can lead to N-substituted imidazoles. wikipedia.org

Alkylation at the N1 position of the imidazole ring is a key step in introducing the propyl group in the target molecule. This can be achieved by reacting the imidazole with a propyl halide. A patent describes a method for N1 alkylation of imidazole compounds using carbonic esters in the presence of a solvent and a catalyst. google.com This method is presented as a green and environmentally friendly process with high yields and few byproducts. google.com The choice of base and solvent is crucial for achieving high regioselectivity for N1-alkylation.

Another approach to building the imidazole ring involves the cyclocondensation of α-haloketones with amidines. wjpsonline.comyoutube.com The choice of solvent and base is important in these reactions to ensure good yields and minimize the formation of byproducts like oxazoles. youtube.com

| Reaction Type | Reactants | Key Features |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Multi-component reaction, commercially used. wikipedia.org |

| N1-Alkylation | Imidazole, propyl halide/carbonic ester | Introduces the N-propyl group. google.com |

| Cyclocondensation | α-haloketone, amidine | Common method for imidazole ring formation. wjpsonline.comyoutube.com |

Solvent-Dependent Reaction Conditions and Purification Methods

The choice of solvent plays a significant role in the synthesis of imidazole derivatives, influencing reaction rates and product purity. For nucleophilic substitution reactions like N-alkylation, the polarity of the solvent is a key factor. ku.edu Solvents with high dipolarity and basic character can stabilize the charged transition state, leading to faster reaction rates. ku.edu However, polar protic solvents can sometimes hinder the reaction by forming hydrogen bonds with the nitrogen of the imidazole. ku.edu

Solvent-free reaction conditions are also gaining traction as an environmentally friendly alternative. asianpubs.orgresearchgate.net These methods can offer advantages such as high efficiency, easy separation, and mild reaction conditions. asianpubs.org

Coordination Chemistry and Metal Complex Formation Involving 1 Propyl 1h Imidazol 2 Yl Methanol Derivatives

Ligand Design and Coordination Modes Derived from the Imidazole-Methanol Moiety

The structural features of (1-Propyl-1H-imidazol-2-yl)methanol, specifically the imidazole (B134444) ring and the adjacent methanol (B129727) group, allow for its use in creating a variety of ligand types with distinct coordination behaviors.

This compound as a Precursor to Mono- and Bidentate Ligands

This compound and its derivatives are versatile precursors for synthesizing both monodentate and bidentate ligands. mdpi.comresearchgate.net In its simplest form, the imidazole nitrogen atom can act as a donor, allowing the molecule to function as a monodentate ligand. researchgate.net This is a common coordination mode for imidazole-based ligands in bioinorganic chemistry. nih.gov

However, the presence of the hydroxyl group in the 2-position of the imidazole ring provides an additional potential donor site. This allows for the creation of bidentate ligands through further chemical modification or deprotonation. For instance, derivatives can be synthesized where the hydroxyl group is retained or modified to participate in chelation, leading to the formation of stable five-membered rings with a metal center. The design of such chelating ligands is crucial for developing biomimetic model complexes that mimic the structure and function of metalloproteins. nih.govmdpi.com

Influence of Deprotonation on Coordination Sites and Chelate Formation

Deprotonation of the hydroxyl group in this compound or its derivatives has a profound influence on the coordination mode, facilitating the formation of chelate rings. mdpi.com The removal of the proton from the hydroxyl group creates an alkoxide, which is a stronger Lewis base and can coordinate to a metal center.

This deprotonation is often a prerequisite for the ligand to act in a bidentate fashion, coordinating through both the imidazole nitrogen and the oxygen of the deprotonated hydroxyl group. This chelation results in a thermodynamically stable five-membered ring structure with the metal ion. For example, in the synthesis of certain ruthenium(II) complexes, deprotonation of related pyridone-imidazole ligands with a base like sodium methoxide (B1231860) is a necessary step to enable O,O-chelation. mdpi.com This principle is broadly applicable to the formation of various metal complexes where the imidazole-methanol moiety is intended to act as a bidentate ligand.

Synthesis of Metal Complexes Incorporating this compound and its Derivatives

The tailored design of ligands derived from this compound has enabled the synthesis of a variety of metal complexes, including those with intricate structures and interesting properties. Iridium complexes, in particular, have been a focus of research.

Iridium Complexes with Imidazole-Pyridone Ligands

By modifying the this compound backbone, ligands such as imidazole-pyridone derivatives can be synthesized. These ligands are then used to create complex iridium structures.

A notable example is the synthesis of a binuclear metallacyclic iridium(III) complex. researchgate.net In this process, a pyridone-imidazole ligand, derived conceptually from the imidazole-methanol scaffold, reacts with an iridium precursor. The resulting complex features two iridium centers bridged by the imidazole-pyridone ligands, forming a stable metallacyclic structure. researchgate.net Such binuclear complexes are of interest for their potential applications in catalysis and materials science. rsc.org The synthesis often involves the reaction of the specifically designed ligand with a suitable iridium starting material, such as [Ir(ppy)₂Cl]₂. acs.org

In these binuclear iridium(III) complexes, the coordination to the metal centers occurs through specific donor atoms on the ligand. The imidazole nitrogen atom and the oxygen atom of the pyridone moiety are the key coordination sites. mdpi.comresearchgate.net This N,O-coordination pattern is a common feature for this class of ligands and is crucial for the formation and stability of the resulting metallacycle. The chelation from a single ligand to a metal center, or the bridging between two metal centers, is dictated by the specific geometry and donor atoms of the ligand.

Iron(II) Complexes with 1-Propyl-1H-Imidazole Ligands

The use of 1-propyl-1H-imidazole as a ligand in iron(II) chemistry has been explored to understand the interplay of steric and electronic effects in spin-crossover (SCO) compounds. researchgate.net The reaction of 1-propyl-1H-imidazole (PrIm) with iron(II) salts leads to the formation of a variety of nuclearities in the resulting complexes. researchgate.net

The reaction pathways starting from 1-propyl-1H-imidazole can yield mono-, bi-, and tetra-nuclear iron(II) complexes. researchgate.net For instance, the reaction of FeCl2 with N-(fluoro)-aryl-substituted iminopyridine ligands has been shown to produce mononuclear, dinuclear, and even an unprecedented tetranuclear dimer, depending on the specific ligand used. nih.gov Mössbauer spectroscopy is a key technique to confirm the Fe(II) high-spin state in these complexes. nih.gov

Similarly, the reaction of FeCl2 with anilido-imine ligands can result in dimeric and hetero-binuclear Fe(II) complexes. researchgate.net The specific structure formed is highly dependent on the substituents of the ligand. researchgate.net The coordination environment around the iron centers in these complexes can vary, for example, from distorted tetrahedral to trigonal bipyramidal geometries. researchgate.net

The magnetic properties of these complexes are of significant interest. For example, temperature-dependent magnetic susceptibility measurements can reveal details about the spin state of the iron centers. researchgate.net

Table 1: Examples of Iron(II) Complexes with Imidazole-based Ligands

| Complex Type | Ligand Type | Resulting Nuclearity | Iron(II) Spin State |

|---|---|---|---|

| Iminopyridine Complexes | N-(Fluoro)-aryl-substituted iminopyridine | Mononuclear, Dinuclear, Tetranuclear nih.gov | High-spin nih.gov |

| Anilido-imine Complexes | Anilido-aldimine | Dimeric, Hetero-binuclear researchgate.net | High-spin researchgate.net |

| 1-Propyl-1H-imidazole Complexes | 1-Propyl-1H-imidazole | Mononuclear, Binuclear, Tetranuclear researchgate.net | High-spin researchgate.net |

Gold(I/III) Complexes Bearing N-Heterocyclic Carbene (NHC) Ligands Derived from Propyl-Imidazoles

N-heterocyclic carbenes (NHCs) derived from propyl-imidazoles are robust σ-donor ligands that form stable bonds with gold centers. researchgate.net These (NHC)gold(I) and gold(III) complexes have attracted considerable attention due to their potential applications in catalysis and medicinal chemistry. nih.govacs.org

The synthesis of halido[N-heterocyclic carbene]gold(I) complexes, such as (NHC)Au(I)Cl, is often a starting point for accessing a variety of other gold complexes. researchgate.netnih.gov A common and straightforward method involves a weak base approach, which can be conducted under aerobic conditions. nih.gov Another synthetic route is through in situ transmetalation from a corresponding silver(I)-NHC complex. nih.gov For example, reacting an imidazolium (B1220033) salt with silver(I) oxide (Ag2O) generates the Ag(I)-NHC intermediate, which then transfers the NHC ligand to a gold(I) source like (CH3)2SAuCl. nih.gov

Bis[N-heterocyclic carbene]gold(I) complexes, denoted as [(NHC)2Au(I)]+, can be formed from their monocarbene precursors. nih.govacs.org For instance, the bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propylimidazol-2-ylidene]gold(I) complex has been shown to convert into the corresponding bis(NHC)gold(I) species in aqueous acetonitrile (B52724) mixtures. nih.govacs.org

Furthermore, these bis(NHC)gold(I) complexes can be oxidized to form gold(III) complexes. nih.govacs.org The oxidation of [(NHC)2Au(I)]+ can lead to the formation of species like dibromidobis[N-heterocyclic carbene]gold(III), or [(NHC)2Au(III)Br2]+. nih.govacs.org X-ray crystallography has confirmed the square planar geometry for some Au(III) species stabilized by two NHC ligands and two halide ligands. researchgate.net

The stability and ligand exchange dynamics of (NHC)gold complexes are crucial for their reactivity and potential applications. NHCs are generally considered strong σ-donor ligands, forming robust bonds with the gold center. nih.govacs.org However, ligand scrambling reactions can occur, particularly in aqueous environments. nih.govacs.org

The mechanism of ligand scrambling for (NHC)Au(I)Br complexes has been studied in detail. It is proposed to proceed through the formation of a stacked dimer, which then rearranges to a T-shaped intermediate. Dissociation and recombination of the halide ligand lead to the formation of the bis(NHC)gold(I) complex and a dihalidoaurate(I) anion. nih.govacs.org This dihalidoaurate(I) anion can be unstable in aqueous solution and decompose, leading to the oxidation of the bis(NHC)gold(I) complex to the corresponding gold(III) species. nih.govacs.org

The stability of NHC-gold complexes is also influenced by the nature of the NHC ligand itself. For example, imidazolinium NHC ligands (saturated backbone) have been shown to form more stable monolayers on gold surfaces compared to the more common imidazolium NHCs (unsaturated backbone), especially under harsh acidic conditions. nih.gov

Table 2: Key Reactions and Species in Gold-NHC Chemistry Derived from Propyl-Imidazoles

| Reaction Type | Reactant(s) | Product(s) | Key Intermediates/Features |

|---|---|---|---|

| Halido(NHC)gold(I) Synthesis | Imidazolium salt, Ag2O, (CH3)2SAuCl | (NHC)Au(I)Cl nih.gov | In situ transmetalation from Ag(I)-NHC nih.gov |

| Ligand Scrambling | 2 (NHC)Au(I)Br | [(NHC)2Au(I)]+ + [Au(I)Br2]- nih.govacs.org | Dimeric and T-shaped intermediates nih.govacs.org |

| Oxidation | [(NHC)2Au(I)]+ | [(NHC)2Au(III)Br2]+ nih.govacs.org | Occurs in the presence of an oxidizing agent (e.g., Br2 from decomposition of [Au(I)Br2]-) nih.govacs.org |

Main Group Metal Coordination Polymers with 2-Propyl-1H-Imidazole-4,5-dicarboxylate Ligands

The ligand 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3pidc) is a multifunctional ligand with several potential coordination sites, including the two imidazole nitrogen atoms and the four carboxylate oxygen atoms. researchgate.netnih.gov This versatility allows it to form a variety of coordination polymers with main group and transition metals. tandfonline.comacs.org

The deprotonation state of the ligand plays a crucial role in determining the dimensionality and structure of the resulting coordination polymer. acs.org For example, with cadmium(II), the singly deprotonated ligand tends to form mononuclear structures, while the doubly deprotonated ligand can lead to one- or two-dimensional polymers, and the triply deprotonated ligand can form three-dimensional frameworks. acs.org

Complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with metals such as Cu, Co, Fe, and Ni have been synthesized and characterized. tandfonline.com These materials can exhibit significant thermal stability. tandfonline.com The diverse coordination modes of the imidazole-dicarboxylate ligand, ranging from monodentate to μ5-bridging, contribute to the rich structural chemistry of these coordination polymers. acs.org

Hydrothermal Synthesis of Strontium(II), Barium(II), and Lead(II) Coordination Polymers

Hydrothermal synthesis is a prevalent method for crystallizing coordination polymers, utilizing water as a solvent under high temperature and pressure. This technique facilitates the dissolution of reactants and promotes the formation of thermodynamically stable crystalline products that are often inaccessible under ambient conditions.

While specific literature detailing the hydrothermal synthesis of Strontium(II), Barium(II), or Lead(II) coordination polymers with this compound is not extensively documented, the principles of this method are widely applied to related systems. For instance, hydrothermal and solvothermal methods are successfully used to create metal-organic frameworks with imidazole-based ligands. A Zn-based metal-organic framework, MBON-2, has been synthesized using a simple hydrothermal method involving imidazole, demonstrating the viability of this approach for creating pillared-layer frameworks where imidazole ligands bridge metal centers mdpi.com.

The synthesis of Sr(II), Ba(II), and Pb(II) polymers with this compound would likely involve reacting a soluble salt of the respective metal (e.g., nitrates, chlorides, or acetates) with the ligand in an aqueous solution. The mixture would be sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 100 to 200 °C. During this process, the ligand can undergo deprotonation, and the resulting components self-assemble into a crystalline polymeric network. The final structure of the polymer—be it one-, two-, or three-dimensional—would be influenced by factors such as the metal-to-ligand ratio, pH of the solution, reaction temperature, and the presence of any modulating agents. For large cations like Sr(II), Ba(II), and Pb(II), high coordination numbers are common, and the flexible nature of the N-propyl group combined with the chelating ability of the ligand could lead to complex and novel network topologies.

Variable Coordination Modes of Deprotonated Ligands

The this compound ligand possesses two primary coordination sites: the sp²-hybridized nitrogen atom (N3) of the imidazole ring and the oxygen atom of the 2-hydroxymethyl group. The coordination behavior is critically dependent on the protonation state of the hydroxyl group.

In its neutral form, the ligand can act as a monodentate donor through the imidazole nitrogen. However, upon deprotonation of the weakly acidic hydroxyl group, typically under basic conditions or upon reaction with a metal ion, the ligand is transformed into an anionic alkoxide. This deprotonated form, (1-propyl-1H-imidazol-2-yl)methoxide, is a potent bidentate chelating agent. The simultaneous coordination of the imidazole nitrogen and the alkoxide oxygen to a single metal center forms a highly stable five-membered chelate ring. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands shodhsagar.com.

Beyond simple chelation, the deprotonated ligand can adopt more complex coordination modes, particularly in the formation of coordination polymers. It can function as a bridging ligand to connect multiple metal centers. For example, it could chelate to one metal ion via its N,O-donor set while also using the alkoxide oxygen to bridge to an adjacent metal ion (μ₂-O bridging). This ability to link metal centers is fundamental to the construction of extended one-, two-, or three-dimensional networks. The specific coordination mode adopted will depend on the geometric preferences of the metal ion, the reaction stoichiometry, and the presence of other coordinating species.

The potential coordination modes of the deprotonated ligand are summarized in the table below.

| Coordination Mode | Description | Structural Implication |

| Monodentate (N) | Coordination occurs only through the imidazole N3 atom (ligand is neutral). | Formation of simple complexes; less common for polymer formation. |

| Bidentate (N,O-chelate) | The deprotonated ligand coordinates to a single metal center via the imidazole N3 and the alkoxide O. | Forms a stable 5-membered ring; a fundamental unit in many complexes. |

| Bidentate Bridging (μ₂-N,O) | The imidazole N3 binds to one metal center, and the alkoxide O binds to a second metal center. | Links two metal ions, leading to chain or dimeric structures. |

| Tridentate Bridging (μ₂-N,O,O) | The ligand chelates one metal via the N,O donors and bridges to a second metal via the alkoxide O. | Connects metal centers, facilitating the formation of 2D or 3D polymers. |

Electronic and Steric Factors Influencing Ligand Field and Coordination Stability

The stability and structure of metal complexes formed with this compound are governed by a delicate balance of electronic and steric factors originating from the ligand's unique architecture.

Electronic Factors: The electronic influence of the ligand is primarily determined by the nature of its donor atoms and its chelating ability.

Donor Atoms: The imidazole ring contains a σ-donating N3 atom. The basicity of this nitrogen is a key determinant of the strength of the metal-nitrogen bond. Generally, a more basic ligand forms a more stable complex shodhsagar.com. The 2-methoxide group, formed upon deprotonation, is a strong anionic σ- and π-donor. This hard donor site forms a robust coordinate bond, especially with electropositive metals like Sr(II) and Ba(II) or the soft Lewis acid Pb(II).

Chelate Effect: As a bidentate N,O-chelating ligand, it benefits from the chelate effect—a significant entropically-driven increase in complex stability. The formation of a five-membered ring is thermodynamically highly favorable shodhsagar.com.

Ligand Field: The N,O donor set creates a specific ligand field. For transition metals, the strength of this field would influence the d-orbital splitting and thus the magnetic and spectroscopic properties. For non-transition metals like Sr(II), Ba(II), and Pb(II), which have filled or empty d-orbitals, the concept of ligand field stabilization energy is not applicable in the same way, but the donor properties still dictate the covalency and geometry of the metal-ligand bonds.

Steric Factors: Steric effects arise from the spatial arrangement of atoms and can significantly impact coordination geometry and stability.

N1-Propyl Group: The propyl group at the N1 position of the imidazole ring introduces considerable steric bulk compared to a hydrogen or methyl substituent. This group does not directly participate in coordination but influences the accessibility of the nearby N3 donor atom. This steric hindrance can affect the metal-ligand bond length and the number of ligands that can fit around a metal center shodhsagar.comscribd.com. Studies on related alkyl-substituted imidazole complexes have shown that increasing the size of the alkyl group can lead to a decrease in complex stability due to steric repulsion researchgate.net.

The interplay of these factors is summarized in the table below.

| Ligand Moiety | Electronic Influence | Steric Influence |

| Imidazole Ring (N3) | σ-donor; basicity affects M-N bond strength. | Steric profile influenced by adjacent substituents. |

| 2-Methoxide Group (O⁻) | Strong anionic σ- and π-donor; forms strong M-O bond. | Positioned for 5-membered chelate ring formation. |

| N1-Propyl Group | Inductively increases basicity of the imidazole ring (minor effect). | Major source of steric bulk, influencing ligand packing and access to the N3 donor site. |

Structural Elucidation and Spectroscopic Characterization of 1 Propyl 1h Imidazol 2 Yl Methanol and Its Metal Complexes

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the structures of (1-Propyl-1H-imidazol-2-yl)methanol-type ligands and their metal complexes, providing insights into coordination geometries, bond parameters, and intermolecular interactions.

Single-Crystal X-ray Analysis of Metal Complexes

Single-crystal X-ray analysis has been employed to determine the solid-state structures of various metal complexes incorporating imidazole-based ligands. For instance, the crystal structures of complexes involving related imidazole-containing ligands have been successfully determined, revealing the coordination environment of the metal centers. mdpi.comnih.gov These studies often involve dissolving the compound in a suitable solvent and allowing crystals to form through slow evaporation. nih.govmdpi.com The diffraction data is then collected using a diffractometer and the structure is solved and refined. nih.govnsf.gov

The analysis of a related compound, 1H-imidazole-1-methanol, showed that it crystallizes in a monoclinic system with three unique molecules in the asymmetric unit, which are connected through hydrogen bonding. nih.govnsf.gov Similarly, the crystal structure of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine was confirmed by X-ray diffraction, revealing a planar quinazoline (B50416) fragment. researchgate.net

Analysis of Coordination Geometries and Bond Parameters

The coordination geometry around a metal center in a complex is a critical factor that influences its properties and reactivity. X-ray diffraction studies provide precise bond lengths and angles, allowing for a detailed analysis of the coordination sphere.

In complexes with related ligands, various coordination geometries have been observed. For example, zinc(II) complexes with 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine adopt a distorted trigonal bipyramidal geometry. mdpi.com In contrast, copper(II) complexes with the same ligand exhibit a square pyramidal geometry, a consequence of the d9 electron configuration and the Jahn-Teller effect. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have also been used to investigate the coordination geometries of transition metal-histidine complexes. nih.gov These calculations help to understand the preference for bidentate or tridentate coordination and the influence of the solvent environment on the complex's stability and structure. nih.gov

The bond lengths and angles in these complexes are generally within expected ranges. nih.gov For instance, in a zinc(II) complex, the Zn-N(pyrazole) bond lengths were found to be slightly longer than the Zn-N(pyridine) bond length. mdpi.com

Identification of Supramolecular Architectures and Intermolecular Interactions

Beyond the individual molecule, X-ray diffraction can reveal how molecules pack together in the crystal lattice, forming supramolecular architectures through various intermolecular interactions such as hydrogen bonding and π-stacking.

Hydrogen bonding is a dominant interaction in the crystal structures of many imidazole-containing compounds. nih.govnih.gov For example, in (1H-Imidazol-4-yl)methanol, two primary hydrogen-bonding interactions lead to the formation of a two-dimensional network. nih.gov One interaction occurs between the unprotonated imidazole (B134444) nitrogen of one molecule and the hydroxyl hydrogen of an adjacent molecule, while the second is between the hydroxyl oxygen of one molecule and the imidazole N-H group of another. nih.gov In 1H-imidazole-1-methanol, three unique molecules are connected via O-H···N hydrogen bonds in a head-to-tail fashion to form a three-membered macrocycle. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within a molecule.

Proton (¹H) NMR Spectroscopy for Ligand and Complex Characterization

¹H NMR spectroscopy is routinely used to confirm the identity and purity of synthesized ligands like this compound and its derivatives. mdpi.comresearchgate.netnih.gov The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of structural information.

For example, in the ¹H NMR spectrum of a related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, distinct signals are observed for the protons of the imidazole ring, the methanol (B129727) group, and the isopropyl and adamantyl substituents. mdpi.com The integration of these signals corresponds to the number of protons in each environment. The splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons. docbrown.info

Upon complexation to a metal, changes in the ¹H NMR spectrum can be observed. For instance, the signals of the zinc(II) complexes of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine in solution showed shifts relative to the free ligand. mdpi.com These changes can provide information about the coordination site of the ligand to the metal ion.

Table 1: Representative ¹H NMR Data

| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Imidazole Ring Protons | ~6.8 - 7.4 | singlet | Imidazole C-H |

| Methanol CH₂ | ~4.6 | singlet | -CH₂OH |

| Propyl CH₂ (α to N) | ~3.6 - 4.2 | triplet | N-CH₂-CH₂-CH₃ |

| Propyl CH₂ (β to N) | ~1.5 - 1.9 | sextet | N-CH₂-CH₂-CH₃ |

| Propyl CH₃ | ~0.9 | triplet | N-CH₂-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific compound. mdpi.comdocbrown.infochemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy and Chemical Shift Dependence

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. For instance, carbon atoms attached to electronegative atoms like oxygen or nitrogen will appear at a higher chemical shift (downfield). docbrown.infodocbrown.info In the case of this compound and its derivatives, the carbon atoms of the imidazole ring, the methanol group, and the propyl chain can be distinguished. mdpi.comnih.gov

The chemical shift of a carbon atom is influenced by its distance from an electronegative atom; the effect decreases as the distance increases. docbrown.infodocbrown.info This trend is useful for assigning the signals of the propyl chain in this compound.

Table 2: Representative ¹³C NMR Data

| Compound/Fragment | Chemical Shift (δ, ppm) | Assignment |

| Imidazole C2 | ~151 | C-OH |

| Imidazole C4/C5 | ~109 - 145 | Imidazole C-H |

| Methanol CH₂ | ~56 | -CH₂OH |

| Propyl CH₂ (α to N) | ~47 | N-CH₂-CH₂-CH₃ |

| Propyl CH₂ (β to N) | ~23 | N-CH₂-CH₂-CH₃ |

| Propyl CH₃ | ~11 | N-CH₂-CH₂-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific compound. mdpi.comdocbrown.infodocbrown.info

Conformational Mobility Investigations in Solution

The rotation of the propyl group around the N1-C bond is expected to have a relatively low energy barrier, allowing for rapid interconversion between different rotamers at room temperature. The preferred conformation will likely be one that minimizes steric hindrance between the propyl chain and the substituents on the imidazole ring. Similarly, the hydroxymethyl group at the C2 position can rotate freely. The orientation of this group will be influenced by intramolecular hydrogen bonding possibilities between the hydroxyl proton and the N3 atom of the imidazole ring, as well as by solvent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating such conformational preferences. In principle, 1H NMR chemical shifts and coupling constants, along with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons and thus help in elucidating the predominant conformation in solution. nih.govmdpi.com For instance, NOE cross-peaks between the protons of the propyl group and the imidazole ring protons would indicate their spatial closeness, helping to define the orientation of the alkyl chain relative to the ring.

The study of related substituted imidazoles has shown that the imidazole ring itself provides a rigid scaffold, influencing the spatial arrangement of its substituents. researchgate.net The conformational dynamics of this compound are a crucial factor in determining its coordination behavior with metal ions, as different conformers may present different binding pockets and steric environments.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and assessing the purity of newly synthesized compounds. For this compound, high-resolution mass spectrometry (HRMS) provides the most accurate determination of its molecular mass, allowing for the confirmation of its elemental composition. researchgate.netmdpi.com

The expected monoisotopic mass of this compound (C7H12N2O) is approximately 140.09496 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) of approximately 141.0.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed fragmentation study specifically for this compound is not extensively documented, general fragmentation pathways for related structures can be predicted. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18). For N-alkyl imidazoles, cleavage of the alkyl chain is a common fragmentation pathway. Therefore, one might expect to see fragments corresponding to the loss of a propyl radical or smaller alkyl fragments.

A summary of expected and reported mass spectrometric data for related compounds is presented in the table below.

| Compound | Molecular Formula | Expected [M+H]+ (m/z) | Key Fragmentation Observations |

| This compound | C7H12N2O | ~141.1 | Loss of H2O, cleavage of propyl group |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol mdpi.com | C17H26N2O | 275.2118 | Data consistent with proposed structure |

| 1H-Imidazole-2-methanol nih.gov | C4H6N2O | 99.0553 | Top peak at m/z 98 |

Interactive Data Table: Predicted and Known Mass Spectrometry Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Observed m/z |

| This compound | C7H12N2O | 140.18 | ESI | [M+H]+ |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C17H26N2O | 274.40 | ESI | [M+H]+ |

| 1H-Imidazole-2-methanol | C4H6N2O | 98.10 | GC-MS | [M]+. |

This table is based on theoretical predictions and data from related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes. These techniques are invaluable for identifying functional groups and elucidating structural details. researchgate.netnih.gov

The FT-IR and Raman spectra of this compound would be characterized by specific bands corresponding to the vibrations of the imidazole ring, the propyl group, and the hydroxymethyl group.

Expected Vibrational Bands:

O-H Stretch: A broad band in the region of 3200-3600 cm-1 in the FT-IR spectrum is characteristic of the hydroxyl group's stretching vibration, likely broadened due to hydrogen bonding.

C-H Stretches: Vibrations of the C-H bonds in the propyl group and the imidazole ring would appear in the 2850-3150 cm-1 region.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1450-1650 cm-1 region. These bands are often strong in both FT-IR and Raman spectra.

C-O Stretch: The stretching vibration of the C-O bond in the hydroxymethyl group would typically be observed in the 1000-1200 cm-1 range.

Ring Vibrations: Various in-plane and out-of-plane bending vibrations of the imidazole ring will give rise to a series of bands in the fingerprint region (below 1500 cm-1).

Upon coordination to a metal ion, significant changes in the vibrational spectra are expected. The coordination of the imidazole nitrogen and/or the hydroxyl oxygen to the metal center would perturb the electron density and bond strengths, leading to shifts in the corresponding vibrational frequencies. For instance, a shift in the C=N and C=C stretching frequencies of the imidazole ring can confirm its involvement in coordination.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong | Medium-Strong |

| C-H Stretch (Aromatic) | 3000-3150 | Medium | Strong |

| C=N/C=C Stretch (Ring) | 1450-1650 | Strong | Strong |

| CH2/CH3 Bend | 1350-1470 | Medium | Medium |

| C-O Stretch | 1000-1200 | Strong | Medium |

| Imidazole Ring Bending | < 1000 | Medium | Medium |

This table provides a general guide to the expected vibrational frequencies based on typical group frequencies and data from related imidazole compounds. researchgate.netnih.gov

Computational and Theoretical Investigations of 1 Propyl 1h Imidazol 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Studies for Molecular Structure and Conformation

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and conformational landscape of imidazole-containing compounds. DFT calculations allow for the accurate prediction of geometries, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy arrangement of atoms. For instance, studies on related benzimidazole (B57391) derivatives have successfully employed DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine their optimized molecular structures. nih.gov These computational models are often validated by comparing the calculated geometries with experimental data obtained from X-ray crystallography, showing good agreement. tandfonline.com

The structural parameters for imidazole (B134444) derivatives are of high interest. In a general sense, the imidazole ring is planar, and the substituents, like the propyl and methanol (B129727) groups in (1-Propyl-1H-imidazol-2-yl)methanol, will adopt specific spatial orientations to minimize steric hindrance and optimize electronic interactions.

Prediction of Electronic Properties and Reactivity Sites

DFT is extensively used to predict the electronic properties and identify the reactive centers of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

The HOMO and LUMO are the frontier molecular orbitals, and their characteristics are fundamental to a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For example, in a study of an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. wikipedia.org This analysis helps in identifying electrophilic and nucleophilic sites. Atoms with more negative charges are likely to be sites for electrophilic attack, while those with more positive charges are prone to nucleophilic attack. irjweb.comresearchgate.net In imidazole derivatives, nitrogen atoms typically exhibit negative charges, making them electron-donating centers. irjweb.com

Below is a table summarizing key electronic properties calculated for a representative imidazole derivative using DFT.

Table 1: Calculated Electronic Properties of a Representative Imidazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

Data is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, a related imidazole derivative, calculated at the B3LYP/6-311+G(d,p) level of theory. irjweb.com

Conformational Analysis of Imidazolium-Based Ions

The conformational flexibility of the alkyl chains attached to an imidazole ring plays a significant role in determining the physical and chemical properties of the molecule. DFT calculations are instrumental in exploring the potential energy surface associated with the rotation around single bonds, allowing for the identification of stable conformers and the energy barriers between them.

A comprehensive conformational analysis of the butyl group in imidazolium (B1220033) cations, which is structurally similar to the propyl group, has been performed using DFT. nih.gov The study revealed that the orientation of the alkyl chain relative to the imidazole ring is governed by a complex interplay of steric and electronic effects. The rotation around the C-C bonds of the alkyl chain leads to various conformers, often designated by the dihedral angles (e.g., anti or gauche).

For the propyl group in this compound, two key dihedral angles would define its conformation relative to the imidazole ring. The potential energy surface would show distinct minima corresponding to the most stable conformations. The energy differences between these conformers and the rotational energy barriers provide insights into the dynamic behavior of the propyl group at different temperatures. It has been found that for a butyl group on an imidazolium ring, rotational activation energies are in the range of 10-40 kJ mol⁻¹. nih.gov

Table 2: Hypothetical Stable Conformers of the Propyl Group in an Imidazolium Cation

| Conformer | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-H) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Anti-Gauche | ~180° | ~60° | 0 (most stable) |

| Gauche-Gauche | ~60° | ~60° | > 0 |

This table is a representative example based on the principles of conformational analysis for alkyl-substituted imidazolium ions. nih.gov

Quantum Chemical Calculations in Support of Spectroscopic Assignments

Quantum chemical calculations are a powerful tool for interpreting and assigning experimental spectra, such as those from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. By calculating the vibrational frequencies and chemical shifts of a molecule, a direct comparison with experimental data can be made, leading to a more accurate and detailed understanding of the molecular structure.

DFT methods, such as B3LYP, are commonly used to calculate the vibrational frequencies of molecules. mdpi.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or wagging of different functional groups. mdpi.com For instance, in aromatic compounds, C-H stretching vibrations are typically observed in the 3080–3010 cm⁻¹ region. mdpi.com

Similarly, quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. The agreement between calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure. nih.govtandfonline.com For example, in a study of a benzimidazole derivative, the calculated ¹H and ¹³C NMR spectra showed good correlation with the experimental data, confirming the structural assignment. nih.gov

The table below shows a comparison of experimental and calculated vibrational frequencies for a representative benzimidazole derivative, illustrating the utility of quantum chemical calculations in spectroscopic analysis.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzimidazole Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| O-H Stretching | 3600-3400 | 3619 |

| C-H Stretching (Aromatic) | 3123-2927 | 3123-2927 |

| C=O Stretching | 1708 | 1776 |

| C=N Stretching | 1615 | - |

Data is for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and related compounds. mdpi.comuni-muenchen.de Calculated values are from the B3LYP/6-311++G(d,p) method. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.